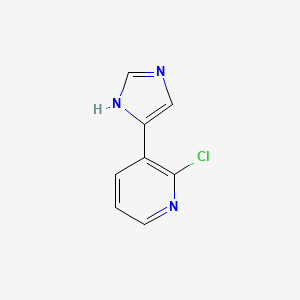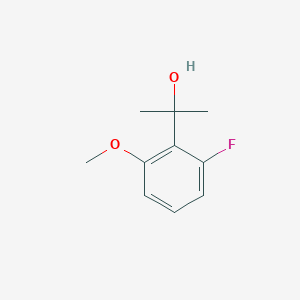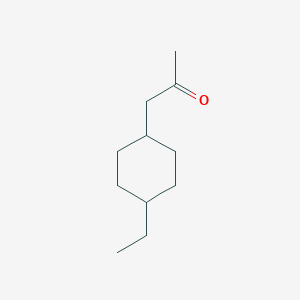
6-Quinolinepropanol, beta-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(quinolin-6-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol backbone with an amino group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-(quinolin-6-yl)propan-1-ol involves the following steps:
Starting Material: The synthesis begins with quinoline-6-carbaldehyde.
Aldol Condensation: Quinoline-6-carbaldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-Amino-3-(quinolin-6-yl)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(quinolin-6-yl)propan-1-ol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-3-(quinolin-6-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the quinoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents at the amino group.
Major Products
Oxidation: Formation of 2-Amino-3-(quinolin-6-yl)propan-1-one.
Reduction: Formation of 2-Amino-3-(quinolin-6-yl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-3-(quinolin-6-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
The mechanism by which 2-Amino-3-(quinolin-6-yl)propan-1-ol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially influencing synaptic plasticity and neuronal communication.
類似化合物との比較
Similar Compounds
2-Amino-3-(quinolin-4-yl)propan-1-ol: Similar structure but with the quinoline ring attached at the fourth position.
2-Amino-3-(quinolin-8-yl)propan-1-ol: Quinoline ring attached at the eighth position.
2-Amino-3-(quinolin-2-yl)propan-1-ol: Quinoline ring attached at the second position.
Uniqueness
2-Amino-3-(quinolin-6-yl)propan-1-ol is unique due to its specific attachment of the quinoline ring at the sixth position, which may confer distinct chemical and biological properties compared to its analogs. This unique positioning can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
856602-44-3 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2-amino-3-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(8-15)7-9-3-4-12-10(6-9)2-1-5-14-12/h1-6,11,15H,7-8,13H2 |
InChIキー |
HTNKMYOVYSAMTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CC(CO)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


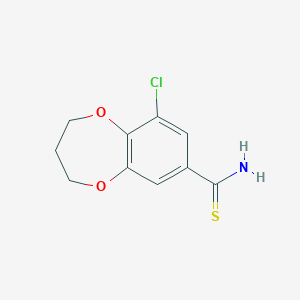
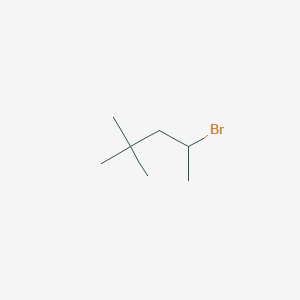
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
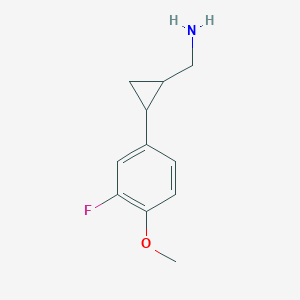
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
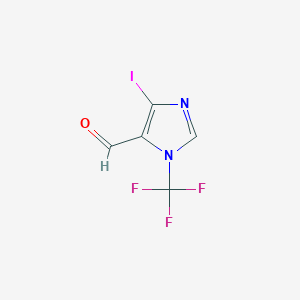


![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)

